N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide

Catalog No.
S15823465
CAS No.
62187-95-5
M.F
C14H16N2O
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide

CAS Number

62187-95-5

Product Name

N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide

IUPAC Name

N-benzyl-N-(1-methylpyrrol-3-yl)acetamide

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C14H16N2O/c1-12(17)16(14-8-9-15(2)11-14)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3

InChI Key

PWYWXUNJWDKRFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2=CN(C=C2)C

N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide is a chemical compound characterized by a benzyl group and a pyrrole moiety linked through an acetamide functional group. This compound features a unique structure that combines the properties of both the aromatic benzyl group and the nitrogen-containing heterocyclic pyrrole, making it of interest in various fields of chemistry and biology. The molecular formula for N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide is C13H16N2O, and its systematic name reflects its structural components, highlighting the presence of the acetamide linkage.

Typical of amides and heterocycles. Key reactions include:

  • Acylation Reactions: The compound can undergo acylation, where the amine nitrogen can react with acyl chlorides or anhydrides to form new acetamide derivatives.
  • Friedel-Crafts Reactions: The benzyl group may engage in Friedel-Crafts alkylation or acylation, allowing for further functionalization of the aromatic ring.
  • Cyclization Reactions: Under certain conditions, the pyrrole moiety can participate in cyclization reactions to form more complex ring structures.

These reactions are crucial for modifying the compound to enhance its biological activity or tailor its chemical properties for specific applications.

N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide exhibits significant biological activities, particularly as a potential pharmaceutical agent. Studies have indicated that derivatives of pyrrole compounds often show promising results as:

  • Acetylcholinesterase Inhibitors: These compounds can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for neurotransmission. Such inhibition is particularly relevant in Alzheimer's disease research, where enhancing cholinergic function may provide therapeutic benefits .
  • Antimicrobial Agents: Pyrrole derivatives have demonstrated antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .

The synthesis of N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide can be achieved through several methods:

  • Direct Acylation: Reacting N-benzylpyrrole with acetic anhydride or acetyl chloride in the presence of a base (such as pyridine) to form the acetamide.
  • Multicomponent Reactions: Utilizing starting materials like benzaldehyde, methylamine, and pyrrole derivatives in a one-pot synthesis approach to yield the desired product efficiently .
  • Reduction Methods: Starting from more complex precursors that undergo reduction and subsequent acylation to yield N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide.

These synthetic routes allow for flexibility in modifying functional groups to optimize biological activity.

N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing drugs targeting neurodegenerative diseases due to its ability to inhibit acetylcholinesterase.
  • Agricultural Chemistry: Exploring its efficacy as a pesticide or herbicide based on its biological activity against certain pests.
  • Material Science: Investigating its properties for use in polymers or as a precursor for synthesizing novel materials.

Studies involving N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide focus on understanding its interactions with biological targets. Key areas include:

  • Binding Affinity Studies: Evaluating how well this compound binds to acetylcholinesterase compared to other known inhibitors, providing insights into its potential efficacy as a therapeutic agent.
  • Molecular Docking Studies: Computational approaches that simulate how this compound interacts with target proteins at the molecular level, aiding in drug design efforts.

These interaction studies are critical for elucidating the mechanism of action and optimizing the compound's therapeutic potential.

Several compounds share structural similarities with N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
N-Methyl-N-(2-pyridyl)acetamideContains a pyridine instead of pyrroleExhibits different binding properties due to nitrogen position
N-Benzyl-N-(2-methylpyridin-4-yl)acetamideSubstituted pyridine at the 4-positionPotentially different pharmacological profiles
2-AcetylpyrroleSimple pyrrole derivative with an acetyl groupFocused on different biological activities
5-MethylpyrroleA basic pyrrole structure without additional substituentsServes as a baseline for comparing functionalization effects

These compounds highlight the unique characteristics of N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide while also illustrating how variations in structure can lead to diverse biological activities and applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Exact Mass

228.126263138 g/mol

Monoisotopic Mass

228.126263138 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

Explore Compound Types